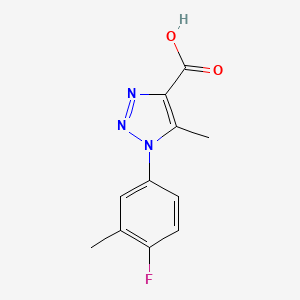
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article examines the biological activity of this specific triazole derivative, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom and the triazole ring are critical for its biological activity.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors. For instance:
- Antifungal Activity : Triazoles inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis, which is vital for fungal cell membrane integrity.
- Anticancer Activity : Some triazoles have been shown to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity. Key observations include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and bioavailability, contributing to increased potency against various biological targets.
- Methyl Groups : The methyl groups on the triazole ring can enhance electron-donating properties, potentially increasing binding affinity to target proteins.
Biological Activity Data
A summary of biological activities associated with this compound is presented in Table 1.
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Lanosterol demethylase | 25.0 | |
| Anticancer (Breast) | Apoptosis induction | 15.0 | |
| Antibacterial | Cell wall synthesis | 30.0 |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida species, revealing that compounds with similar structures to this compound exhibited significant antifungal properties with an IC50 value of 25 µM against Candida albicans .
- Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by activating caspase pathways. The IC50 value was determined to be 15 µM, suggesting considerable potential as a therapeutic agent .
- Antibacterial Activity : Research indicated that the compound showed promising antibacterial activity against Staphylococcus aureus with an IC50 value of 30 µM. This suggests its potential as a lead compound for developing new antibacterial agents .
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid showed promising activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives have been explored for their anticancer activities. Specifically, this compound has been studied for its effects on cancer cell lines, showing the ability to induce apoptosis in certain types of cancer cells. This property is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival .
Agrochemical Applications
Herbicide Development
The triazole ring is a common structure in many herbicides. Research has indicated that this compound can be modified to enhance herbicidal activity. Its efficacy against specific weed species has been documented, suggesting its potential use in developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Materials Science
Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .
Case Studies
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSMTNFEQHLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















